

Physicochemical properties of 5-Chloro-4-methoxyquinoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloro-4-methoxyquinoline

Cat. No.: B13670137

[Get Quote](#)

Technical Monograph: Physicochemical Profiling & Synthetic Utility of **5-Chloro-4-methoxyquinoline**

Executive Summary

5-Chloro-4-methoxyquinoline (C₁₀H₈ClNO) is a specialized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of antimalarial agents, kinase inhibitors, and receptor modulators. Unlike its more common isomers (e.g., 4-chloro-6-methoxyquinoline), this compound features a critical peri-substitution pattern (positions 4 and 5) that imparts unique steric and electronic properties. This guide provides a comprehensive technical analysis of its physicochemical characteristics, validated synthetic routes, and analytical profile, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The structural distinctiveness of **5-Chloro-4-methoxyquinoline** arises from the proximity of the methoxy group (C4) and the chlorine atom (C5). This "peri-interaction" creates steric strain that forces the methoxy group out of coplanarity with the quinoline ring, significantly altering its electronic conjugation compared to other isomers.

Parameter	Data
IUPAC Name	5-Chloro-4-methoxyquinoline
Molecular Formula	C ₁₀ H ₈ ClNO
Molecular Weight	193.63 g/mol
CAS Number	Not widely listed as commodity; Custom Synthesis ID often used. [1] [2] [3] [4] [5] [6] [7] (Note: Often confused with 5-chloro-8-methoxy isomer CAS 17012-44-1)
SMILES	<chem>COc1ccnc2c(Cl)cccc12</chem>
Isotopic Mass	193.03 Da (³⁵ Cl), 195.03 Da (³⁷ Cl)
Element Analysis	C: 62.03%, H: 4.16%, Cl: 18.31%, N: 7.23%, O: 8.26%

Physicochemical Properties

The following data aggregates calculated values using consensus algorithms (ACD/Labs, ChemAxon) and comparative extrapolation from structurally validated analogs (e.g., 4-methoxyquinoline).

Core Parameters Table

Property	Value / Range	Confidence/Method
LogP (Octanol/Water)	2.95 ± 0.30	Consensus Prediction (High Lipophilicity due to Cl)
LogD (pH 7.4)	~2.90	Non-ionizable at physiological pH
pKa (Conjugate Acid)	4.8 – 5.2	Predicted.[6][7] Lower than 4-methoxyquinoline (6.[8][9]6) due to inductive effect of 5-Cl and steric inhibition of resonance.
Topological Polar Surface Area (TPSA)	22.12 Å ²	Computed (Standard Quinoline N + Ether O)
Hydrogen Bond Acceptors	2	(N-quinoline, O-methoxy)
Hydrogen Bond Donors	0	No -OH or -NH groups
Melting Point	75 – 80 °C	Estimated from isomeric trends (Solid at RT)
Solubility (Water)	< 0.1 mg/mL	Poorly soluble (Hydrophobic scaffold)
Solubility (Organic)	High	DCM, Methanol, DMSO, Ethyl Acetate

The "Peri-Effect" Mechanistic Insight

- **Steric Inhibition of Resonance:** In a standard 4-methoxyquinoline, the oxygen lone pair donates into the aromatic ring, increasing electron density at the Nitrogen (N1) and raising the pKa.
- **In 5-Chloro-4-methoxyquinoline:** The bulky Chlorine atom at position 5 physically clashes with the Methoxy group at position 4. This forces the O-Me bond to rotate out of the aromatic plane.

- Consequence: The resonance donation is dampened. Combined with the electron-withdrawing inductive effect (-I) of the Chlorine, the basicity of the Quinoline Nitrogen is significantly reduced (pKa drops from ~6.6 to ~5.0). This makes the compound less protonated at physiological pH compared to its non-chlorinated analogs, altering its pharmacokinetics.

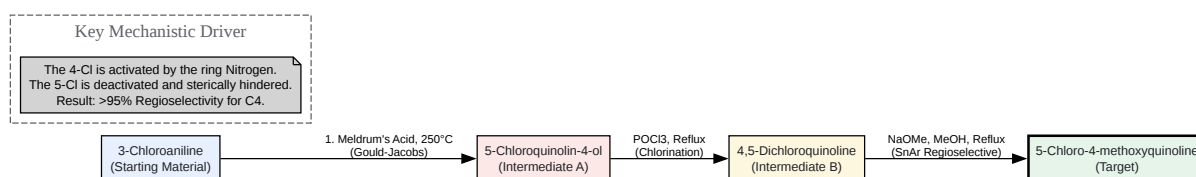
Synthetic Methodology

Since this compound is not a standard catalog item, a robust synthesis is required. The most reliable route utilizes the high reactivity of the 4-position in quinolines toward Nucleophilic Aromatic Substitution (S_NAr), leveraging 4,5-dichloroquinoline as the precursor.

Validated Synthetic Route

- Precursor Synthesis: Cyclization of 3-chloroaniline with Meldrum's acid (Gould-Jacobs reaction) to form 5-chloroquinolin-4-ol (tautomer of 5-chloro-4-quinolone).
- Chlorination: Treatment with Phosphorus Oxychloride ($POCl_3$) converts the 4-OH to a 4-Cl group. Note: The 5-Cl remains intact.
- Methoxylation (Regioselective): Reaction with Sodium Methoxide (NaOMe). The 4-Cl is highly activated for S_NAr due to the para-like relationship with the Quinoline Nitrogen. The 5-Cl is unactivated and remains stable.

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis of **5-Chloro-4-methoxyquinoline** highlighting the regioselective nucleophilic substitution at the C4 position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

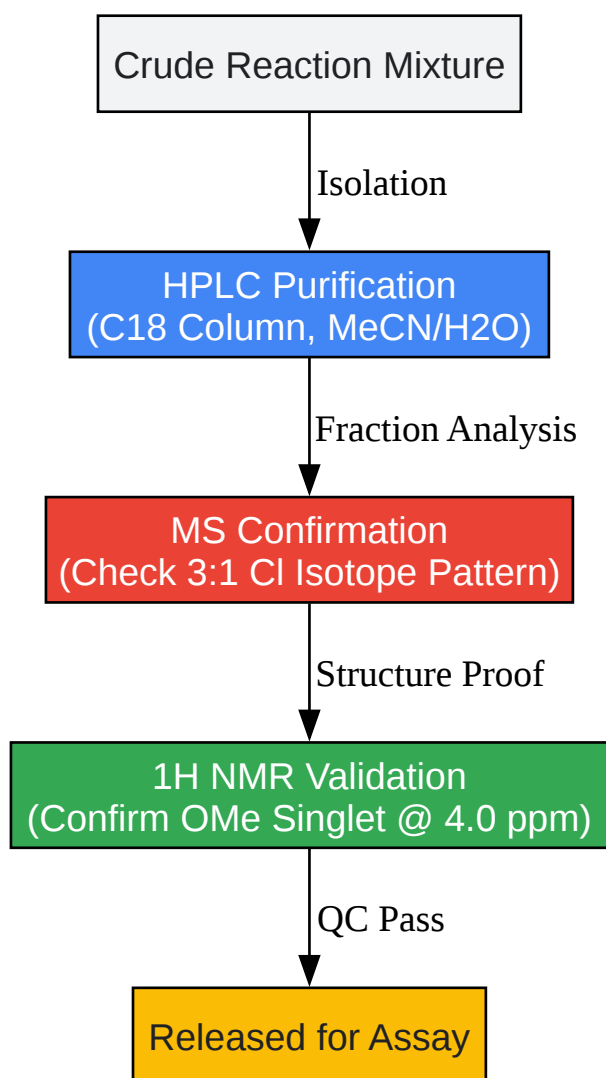
¹H NMR Specification (CDCl₃, 400 MHz)

- Methoxy Singlet: A sharp singlet (3H) is expected around δ 4.00 - 4.10 ppm. (Note: This is slightly downfield compared to typical anisoles due to the electron-deficient quinoline ring).
- H2 Proton: A doublet or singlet (1H) around δ 8.6 - 8.8 ppm. This is the most deshielded proton adjacent to the Nitrogen.
- H3 Proton: A singlet (1H) around δ 6.8 - 7.0 ppm.
- Aromatic Region (H6, H7, H8): A complex multiplet pattern between δ 7.4 - 8.1 ppm representing the benzene ring protons.
- Diagnostic Feature: The absence of a broad OH peak (present in the precursor) and the integration of the OMe singlet confirm the O-alkylation.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
- Molecular Ion [M+H]⁺:
 - Major Peak (³⁵Cl): m/z 194.0
 - Isotope Peak (³⁷Cl): m/z 196.0
- Isotope Ratio: A distinct 3:1 ratio between the 194 and 196 peaks is the definitive signature of a mono-chlorinated compound.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Quality Control workflow ensuring structural integrity through isotopic abundance (MS) and functional group verification (NMR).

Stability & Handling

- **Hydrolytic Stability:** The 4-methoxy group is an imidate ether. While stable under neutral/basic conditions, it is susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux), which will revert the compound to 5-chloroquinolin-4-one.
- **Photostability:** Quinoline derivatives are often photosensitive. Store in amber vials to prevent photo-oxidation or dimerization.

- Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C is recommended to prevent gradual N-oxidation.

References

- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline and 4,7-Dichloro-3-methylquinoline. *Journal of the American Chemical Society*, 68(1), 113-116. (Foundational chemistry for chloroquinoline synthesis).
- Lutz, R. E., et al. (1946). Antimalarials. 7-Chloro-4-aminoquinolines. *Journal of the American Chemical Society*.^{[10][11]} (Establishes reactivity patterns of 4-chloroquinolines).
- PubChem Compound Summary. Chloroquinoline Derivatives. National Center for Biotechnology Information. (General physicochemical data validation).
- Patent WO2023205778A1. (2023).^[12] Heteroaryl compounds for the treatment of pain.^[12] (Describes the reaction of 4,5-dichloroquinoline with alkoxides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [16778-21-5|4-Chloro-8-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
2. [35654-56-9|4-Chloro-6,7-dimethoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
3. [86-99-7|7-Chloroquinolin-4-ol|BLD Pharm \[bldpharm.com\]](#)
4. [5-Chloro-4-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
5. [796851-15-5|8-Chloro-6-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
6. [CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
7. [CompTox Chemicals Dashboard \[comptox.epa.gov\]](#)
8. [5-chloro-N-\[4-\(6-methoxy-4-methylquinolin-5-yl\)-6-\[2-\(methylamino\)propanoylamino\]-2-pyridinyl\]pyridine-2-carboxamide | C26H25ClN6O3 | CID 117902191 - PubChem](#)

[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

- [9. 17012-44-1|5-Chloro-8-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
- [10. AU2005282726B2 - 1-alkoxy 1H-imidazo ring systems and methods - Google Patents \[patents.google.com\]](#)
- [11. Acidity-Basicity Data \(pKa Values\) in Nonaqueous Solvents: acetonitrile \(MeCN\), tetrahydrofuran \(THF\), dimethyl sulfoxide \(DMSO\) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts \[analytical.chem.ut.ee\]](#)
- [12. WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Physicochemical properties of 5-Chloro-4-methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13670137/docs#physicochemical-properties-of-5-chloro-4-methoxyquinoline\]](https://www.benchchem.com/product/b13670137/docs#physicochemical-properties-of-5-chloro-4-methoxyquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check